1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl- is a complex organic compound that features both pyrazole and benzotriazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl- typically involves multi-step organic reactions. A common approach might include the formation of the pyrazole ring followed by the introduction of the benzotriazole group. Specific reagents and conditions would depend on the desired yield and purity.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in protein studies.
Medicine: Exploration as a pharmaceutical intermediate or active compound.
Industry: Use in materials science for the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. In materials science, its unique structure could impart specific physical or chemical properties to materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazole-4-carboxaldehyde: A simpler compound without the benzotriazole group.
5-(1H-Benzotriazol-1-yl)-1,3-dimethyl-1H-pyrazole: Similar but with different functional groups.
Uniqueness
1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl- is unique due to the combination of pyrazole and benzotriazole moieties, which can confer unique reactivity and properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
1152552-08-3 |
---|---|
Molekularformel |
C12H11N5O |
Molekulargewicht |
241.25 g/mol |
IUPAC-Name |
5-(benzotriazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11N5O/c1-8-9(7-18)12(16(2)14-8)17-11-6-4-3-5-10(11)13-15-17/h3-7H,1-2H3 |
InChI-Schlüssel |
SWTAERSRPDFKLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1C=O)N2C3=CC=CC=C3N=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.